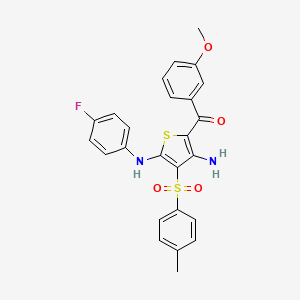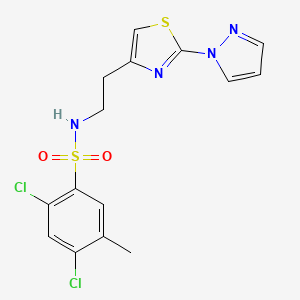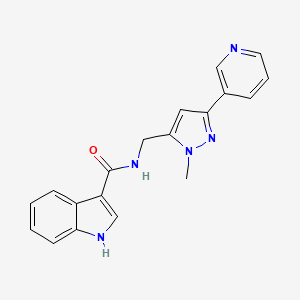
4,4-Difluoro-2,3,3-trimethylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-2,3,3-trimethylbutan-1-amine, also known as DFMTBA, is a synthetic amine compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
4,4-Difluoro-2,3,3-trimethylbutan-1-amine acts as a reversible inhibitor of MAO-B enzyme, which leads to increased levels of dopamine and serotonin in the brain. This mechanism of action is similar to other MAO-B inhibitors such as selegiline and rasagiline. 4,4-Difluoro-2,3,3-trimethylbutan-1-amine has also been shown to have antioxidant properties and may protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been reported to increase dopamine and serotonin levels in the brain, which may lead to improved mood and cognitive function. It has also been shown to have potential neuroprotective effects and may prevent neuronal damage caused by oxidative stress. However, further research is needed to fully understand the biochemical and physiological effects of 4,4-Difluoro-2,3,3-trimethylbutan-1-amine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4-Difluoro-2,3,3-trimethylbutan-1-amine has several advantages for lab experiments, including its high purity and yield, and potent inhibitory effects on MAO-B enzyme. However, it also has limitations, including its potential toxicity and lack of specificity for MAO-B enzyme. Further research is needed to determine the optimal conditions for using 4,4-Difluoro-2,3,3-trimethylbutan-1-amine in lab experiments.
Direcciones Futuras
There are several future directions for research on 4,4-Difluoro-2,3,3-trimethylbutan-1-amine, including:
1. Investigating its potential as a treatment for neurodegenerative diseases such as Parkinson's disease.
2. Studying its effects on other neurotransmitter systems and its potential use in treating other neurological disorders.
3. Developing more specific and potent MAO-B inhibitors based on the structure of 4,4-Difluoro-2,3,3-trimethylbutan-1-amine.
4. Investigating its potential as an antioxidant and its effects on oxidative stress-induced neuronal damage.
5. Studying its pharmacokinetics and pharmacodynamics to determine optimal dosing and administration routes.
Conclusion:
In conclusion, 4,4-Difluoro-2,3,3-trimethylbutan-1-amine is a synthetic amine compound that has potential applications in various scientific research fields. Its synthesis method yields high purity and yield, and it exhibits potent inhibitory effects on MAO-B enzyme. 4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, further research is needed to fully understand its biochemical and physiological effects and to determine its optimal use in lab experiments.
Métodos De Síntesis
4,4-Difluoro-2,3,3-trimethylbutan-1-amine can be synthesized through a multistep process involving the reaction of 4,4-difluoro-2,3-dimethylbutanone with ammonia and hydrogen gas. The final product is obtained through purification and crystallization processes. This synthesis method has been reported to yield high purity and yield of 4,4-Difluoro-2,3,3-trimethylbutan-1-amine.
Aplicaciones Científicas De Investigación
4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been used in various scientific research fields, including medicinal chemistry, neurochemistry, and drug discovery. It has been reported to exhibit potent inhibitory effects on monoamine oxidase B (MAO-B) enzyme, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 4,4-Difluoro-2,3,3-trimethylbutan-1-amine has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
Propiedades
IUPAC Name |
4,4-difluoro-2,3,3-trimethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-5(4-10)7(2,3)6(8)9/h5-6H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJWMXTFGIOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-2,3,3-trimethylbutan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride](/img/structure/B2894375.png)

![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2894377.png)




![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2894384.png)
![1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2894387.png)

![5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2894391.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol hydrochloride](/img/no-structure.png)
![N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2894395.png)